1,2-Dieicosanoyl-sn-glycerol
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Overview
Description
1,2-Dieicosanoyl-sn-glycerol is a synthetic analog of endocannabinoids, which are naturally occurring lipid molecules that interact with the endocannabinoid system in the body. The endocannabinoid system plays a crucial role in regulating various physiological processes such as pain, appetite, mood, and immune function. Due to its structural similarity to endocannabinoids, 1,2-Dieicosanoyl-sn-glycerol has been studied extensively for its potential therapeutic applications.
Scientific Research Applications
Structure and Properties
- The mixed-chain triacylglycerol, such as 1,2-dipalmitoyl-3-acetyl-sn-glycerol, was synthesized and its crystal structure analyzed. This research contributes to understanding the physical properties of similar triacylglycerols (Goto et al., 1992).
- The interfacial conformation and transbilayer movement of diacylglycerols, including compounds like 1,2-dieicosanoyl-sn-glycerol, in phospholipid bilayers were studied. This helps understand how such molecules interact with biological membranes (Hamilton et al., 1991).
Synthesis Techniques
- Methods to synthesize optically active polyunsaturated diacylglycerols, akin to 1,2-dieicosanoyl-sn-glycerol, have been explored. This is crucial for producing complex diacylglycerols with high optical purity (Duralski et al., 1989).
- An efficient asymmetric synthesis method for diacylglycerols, similar to 1,2-dieicosanoyl-sn-glycerol, was described, providing a convenient preparation route for such compounds (Vilchèze & Bittman, 1994).
Molecular Organization and Behavior
- The polymorphism of diglycerides, including compounds like 1,2-dieicosanoyl-sn-glycerol, was examined. This research provides insights into the thermal behavior and crystal structures of such compounds (Shannon et al., 2010).
- Studies on the molecular organization and motions of crystalline monoacylglycerols and diacylglycerols, similar to 1,2-dieicosanoyl-sn-glycerol, contribute to understanding their behavior in different polymorphic forms (Guo & Hamilton, 1995).
Interaction with Cellular Components
- The phase behavior of mixed aqueous dispersions of dipalmitoyl derivatives of phosphatidylcholine and diacylglycerol, like 1,2-dieicosanoyl-sn-glycerol, was studied. This research is significant for understanding how such compounds interact with cellular membranes (Lopez-Garcia et al., 1994).
properties
CAS RN |
147514-21-4 |
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Product Name |
1,2-Dieicosanoyl-sn-glycerol |
Molecular Formula |
C43H84O5 |
Molecular Weight |
681.1 g/mol |
IUPAC Name |
[(2S)-3-hydroxy-2-icosanoyloxypropyl] icosanoate |
InChI |
InChI=1S/C43H84O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(45)47-40-41(39-44)48-43(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41,44H,3-40H2,1-2H3/t41-/m0/s1 |
InChI Key |
AGUTXIBMYVFOMK-RWYGWLOXSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCCCCCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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